
Methyl 3,4-diiodo-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4-diiodo-2-fluorobenzoate is an organic compound with the molecular formula C8H5FI2O2 and a molecular weight of 405.93 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with two iodine atoms and one fluorine atom
Métodos De Preparación
The synthesis of Methyl 3,4-diiodo-2-fluorobenzoate typically involves the iodination and fluorination of methyl benzoate derivatives. One common method includes the following steps:
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Methyl 3,4-diiodo-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Reduction Reactions: The compound can be reduced to form diiodofluorobenzene derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methyl ester group can yield carboxylic acid derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
Methyl 3,4-diiodo-2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high refractive index or unique electronic characteristics
Mecanismo De Acción
The mechanism by which Methyl 3,4-diiodo-2-fluorobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of iodine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain biological targets. The pathways involved may include halogen bonding, hydrogen bonding, and hydrophobic interactions, which contribute to the compound’s overall activity .
Comparación Con Compuestos Similares
Methyl 3,4-diiodo-2-fluorobenzoate can be compared with other halogenated benzoate derivatives, such as:
Methyl 2-fluorobenzoate: This compound has a single fluorine atom and is used in similar applications but lacks the additional iodine atoms, which can influence its reactivity and binding properties.
Methyl 4-fluorobenzoate: Another fluorinated benzoate derivative, it differs in the position of the fluorine atom and does not contain iodine, affecting its chemical behavior and applications.
Methyl 3,4-diiodobenzoate: This compound contains two iodine atoms but lacks the fluorine atom, which can alter its electronic properties and reactivity compared to this compound.
The uniqueness of this compound lies in the combination of iodine and fluorine substituents, which impart distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H5FI2O2 |
|---|---|
Peso molecular |
405.93 g/mol |
Nombre IUPAC |
methyl 2-fluoro-3,4-diiodobenzoate |
InChI |
InChI=1S/C8H5FI2O2/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3H,1H3 |
Clave InChI |
LRMJYEQLNHIRPG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(C=C1)I)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




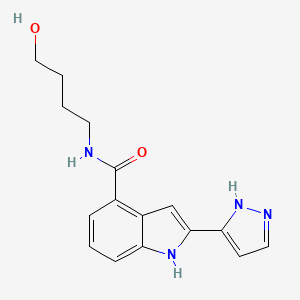
![4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid](/img/structure/B14221874.png)

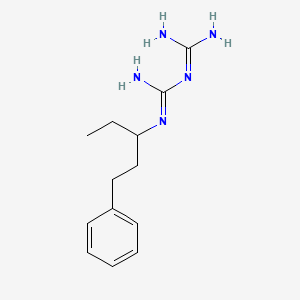

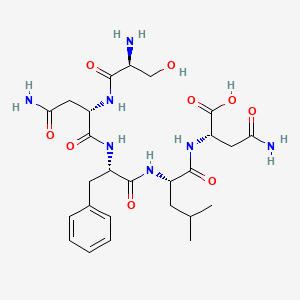
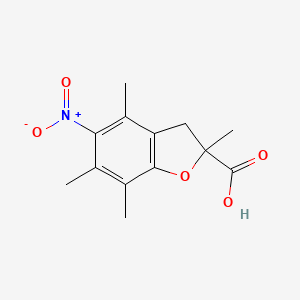
![Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]-](/img/structure/B14221910.png)
![6,12-Dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14221913.png)
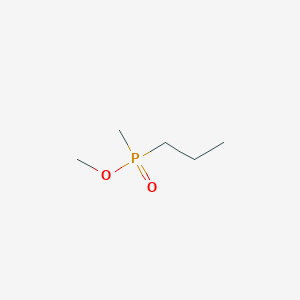
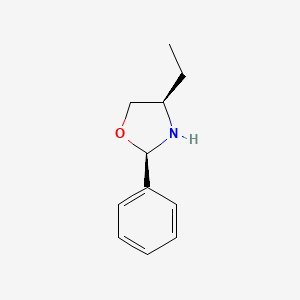
![Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-](/img/structure/B14221926.png)
